Dihydroeponemycin

Description

Contextualization within Proteasome Biology and Inhibition

The proteasome is a multi-catalytic proteinase complex essential for the targeted degradation of intracellular proteins in eukaryotic cells. This process, primarily mediated by the UPS, is critical for maintaining cellular homeostasis and regulating numerous cellular processes, including cell cycle progression, immune response, and apoptosis. frontiersin.orgrsc.orgresearchgate.netresearchgate.net The 26S proteasome, the main functional unit, consists of a 20S catalytic core particle and one or two 19S regulatory particles. researchgate.netdoctorlib.org The 20S core possesses distinct catalytic subunits responsible for different types of proteolytic activity: the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. nih.gov

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins and can induce cellular stress and apoptosis, making it a target of interest in various disease contexts, particularly cancer. frontiersin.orgresearchgate.netaacrjournals.org Dihydroeponemycin (B1663054) functions as a proteasome inhibitor, interfering with the proteolytic activities of the 20S core. aacrjournals.orgresearchgate.net Its mechanism involves covalent modification of the catalytic threonine residues within certain proteasome subunits. nih.govaacrjournals.orgsigmaaldrich.comapexbt.com

Historical Discovery and Derivation from Eponemycin (B144734)

This compound is a derivative of eponemycin, a natural product isolated from Streptomyces hygroscopicus. aacrjournals.orgsigmaaldrich.comnih.govnih.gov Eponemycin was initially identified based on its antitumor and antiangiogenic properties. aacrjournals.org Recognizing the biological activities of eponemycin and the importance of its epoxide moiety, researchers synthesized analogues to further explore its mechanisms of action. aacrjournals.orgnih.gov this compound was developed as such an analogue, partly due to its relative ease of synthesis and its retention of biological activities similar to the parent compound. aacrjournals.org Both eponemycin and this compound belong to the class of epoxyketone-containing natural products, which are known to inhibit the proteasome through covalent interaction with the catalytic threonine residues. rsc.orgnih.govnih.govnih.gov

Significance as a Research Probe in Proteasome Studies

This compound holds significance as a research probe because of its ability to covalently label specific catalytic subunits of the proteasome. aacrjournals.orgsigmaaldrich.comapexbt.com Studies have shown that this compound preferentially labels the catalytic threonine residues of the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X (β5). aacrjournals.orgsigmaaldrich.comapexbt.com This selective binding profile, which differs somewhat from other epoxyketone inhibitors like epoxomicin (B1671546), makes this compound a valuable tool for distinguishing the roles and activities of different proteasome subunits. aacrjournals.orgsigmaaldrich.comapexbt.comnih.govmedchemexpress.cngoogle.com

Research using this compound has provided detailed findings regarding its interaction with the proteasome. It has been shown to inhibit the three major peptidolytic activities of the proteasome (chymotrypsin-like, trypsin-like, and PGPH) at different rates. aacrjournals.org Specifically, inhibition of the chymotrypsin-like and PGPH activities proceeds significantly faster than inhibition of the trypsin-like activity. aacrjournals.org This differential inhibition pattern is consistent with its observed binding preference for LMP2 (associated with PGPH activity) and LMP7 (associated with chymotrypsin-like activity). aacrjournals.org

Furthermore, this compound has been utilized in studies to understand the structural basis of proteasome inhibition. Co-crystal structures of the human 20S proteasome with this compound have revealed the formation of a seven-membered, 1,4-oxazepano adduct with the catalytic threonine residue within the β5 active site, contributing to the understanding of how epoxyketone inhibitors interact with their target. nih.gov The ability of this compound to interact with immunoproteasome subunits has been attributed, in part, to its lipophilic C-terminus. rsc.org

The use of biotin-tagged this compound has also been instrumental in identifying and purifying this compound-binding proteins, confirming LMP2 and LMP7 as key targets. aacrjournals.orgnih.govscispace.com These detailed research findings highlight this compound's utility as a probe for dissecting the intricate functions and specificities of the proteasome and its individual subunits in academic research settings.

Here is a summary of some research findings related to this compound's proteasome inhibition:

Properties

IUPAC Name |

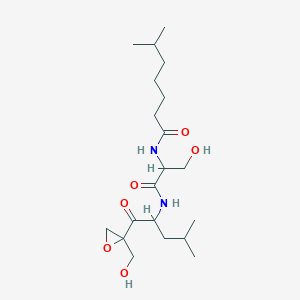

N-[3-hydroxy-1-[[1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBVFIQSSOIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Design Strategies

Total Synthesis Methodologies for Dihydroeponemycin (B1663054)

The synthesis of this compound has evolved from early, challenging routes to more efficient and scalable strategies, focusing on the stereocontrolled construction of its key structural features.

Early Synthetic Routes and Associated Challenges

Initial approaches to the synthesis of this compound and related epoxyketone proteasome inhibitors were met with considerable challenges, primarily concerning the stereoselective formation of the α',β'-epoxyketone warhead. The presence of multiple stereocenters in the peptide backbone and the epoxide ring demanded precise control over the reaction conditions to obtain the desired diastereomer with biological activity.

Development of Efficient Synthetic Strategies: Focus on Key Intermediates (e.g., Hydroxymethyl-Substituted Enone)

To overcome the limitations of early routes, researchers focused on developing more convergent and stereocontrolled synthetic strategies. A key breakthrough was the utilization of a hydroxymethyl-substituted enone as a versatile intermediate. This approach allowed for a more controlled introduction of the epoxide functionality.

The general synthetic scheme for this improved strategy can be summarized as follows:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Formation of phosphoryl intermediate | Boc-serine methyl ester, dimethyl methylphosphonate, n-butyllithium | Phosphoryl intermediate |

| 2 | One-pot Wittig-Horner/Baylis-Hillman | Phosphoryl intermediate, aldehyde | Hydroxymethyl-substituted enone |

| 3 | Epoxidation | Hydrogen peroxide | α',β'-epoxyketone |

| 4 | Peptide coupling and deprotection | Standard peptide synthesis protocols | This compound |

Considerations for Scalable Production in Research

The need for larger quantities of this compound and its analogs for extensive biological studies has driven efforts towards developing scalable synthetic methods. While traditional solution-phase synthesis can be laborious for peptides, solid-phase peptide synthesis (SPPS) has emerged as a more efficient alternative for preparing the peptide backbone of these inhibitors. SPPS allows for the sequential addition of amino acids to a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration. researchgate.net

Furthermore, the development of flow chemistry approaches for peptide bond formation presents a promising avenue for the scalable and automated synthesis of peptide precursors. nih.gov Continuous flow systems can offer advantages in terms of reaction control, safety, and throughput, making them suitable for the production of kilogram quantities of peptide intermediates. The final epoxidation step, however, remains a critical point for optimization in a large-scale setting to ensure high stereoselectivity and yield.

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound has been systematically modified to develop chemical probes for studying its mechanism of action and to enhance its pharmacological properties, such as subunit selectivity.

Biotinylated Analogues for Affinity-Based Proteomic Probes

To identify the cellular targets of this compound and elucidate its mechanism of action, researchers have synthesized biotinylated analogues. researchgate.net Biotin (B1667282) is a vitamin that forms a high-affinity interaction with streptavidin, a protein that can be immobilized on a solid support. By attaching a biotin tag to this compound, researchers can use this "molecular bait" to capture its binding partners from cell lysates.

The synthesis of these probes typically involves incorporating a linker arm with a terminal biotin moiety onto the N-terminus of the this compound peptide backbone. This strategic placement ensures that the pharmacologically critical epoxyketone warhead remains accessible for interaction with its target proteins. The resulting biotinylated probe can then be incubated with a cell lysate, and the protein-probe complexes can be isolated using streptavidin-coated beads. The captured proteins can then be identified by techniques such as mass spectrometry, providing valuable insights into the biological pathways modulated by this compound.

P1'-Modified Analogues for Subunit Selectivity

The 20S proteasome, the primary target of this compound, possesses multiple catalytic subunits with distinct substrate specificities. To develop inhibitors with improved selectivity for specific proteasome subunits, researchers have explored modifications at the P1' position of the epoxyketone scaffold. The P1' site refers to the region of the inhibitor that interacts with the S1' binding pocket of the proteasome active site.

Studies on related epoxyketone inhibitors have shown that introducing large hydrophobic residues at the P1 position can lead to enhanced selectivity for the β2i (trypsin-like) subunit of the immunoproteasome. nih.gov For instance, analogs with bulky P1 side chains were synthesized and evaluated for their inhibitory activity against different proteasome subunits, demonstrating that structural modifications in this region can significantly influence subunit selectivity. nih.gov

Furthermore, the design and synthesis of epoxyketones with previously unexplored P1' substituents have been shown to overcome resistance to existing proteasome inhibitors. nih.gov By systematically altering the chemical nature of the P1' moiety, it is possible to fine-tune the inhibitor's interaction with the proteasome's active site, potentially leading to the development of next-generation therapeutics with improved efficacy and reduced off-target effects.

Isooctanoic-Based Analogues and P3 Modifications for Immunoproteasome Specificity

The quest for selective inhibitors of the immunoproteasome has led to significant research into the modification of this compound and its analogues. A key determinant for immunoproteasome specificity has been identified in the N-terminal capping group, with the linear hydrocarbon of the isooctanoic acid moiety playing a crucial role in targeting immunoproteasome subunits, particularly LMP2. Building upon this understanding, medicinal chemists have explored modifications at the P3 position of these isooctanoic-based peptide epoxyketones to further enhance selectivity and potency.

The rationale for focusing on P3 modifications stems from the desire to exploit differences in the substrate-binding channels between the constitutive proteasome and the immunoproteasome. While the isooctanoic group provides a foundational level of immunoproteasome preference, fine-tuning the interactions within the S3 binding pocket can lead to highly selective inhibitors.

One notable strategy has involved the synthesis of analogues of YU102, a dual inhibitor of the immunoproteasome subunit LMP2 and the constitutive proteasome subunit β1. A study involving the preparation of 37 analogues of YU102 led to the identification of DB-310, a potent LMP2 inhibitor with an IC50 of 80.6 nM. nih.gov This research highlighted the significant impact of P3 modifications on achieving high selectivity for LMP2. nih.gov

Another critical finding in the design of selective immunoproteasome inhibitors has been the stereochemistry of the P3 residue. Research on a series of epoxyketone analogues with varied N-caps and P3 configurations revealed that incorporating a D-amino acid at the P3 position is crucial for achieving selectivity for the immunoproteasome subunit β5i (LMP7) over its constitutive counterpart, β5c. This is exemplified by compounds 20j and 20l , which feature a D-Alanine at the P3 position and exhibit significant selectivity for β5i. nih.gov

The following data tables summarize the research findings on isooctanoic-based analogues and the impact of P3 modifications on immunoproteasome specificity.

Table 1: P3 Modifications in Isooctanoic-Based Analogues and their Immunoproteasome Subunit Specificity

| Compound | P3 Modification | Target Subunit | IC50 (nM) | Selectivity |

| DB-310 | Optimized from YU102 library | LMP2 | 80.6 nih.gov | Improved selectivity for LMP2 nih.gov |

| 20j | D-Alanine | β5i (LMP7) | 26.0 nih.gov | 25-fold selectivity over β5c nih.gov |

| 20l | D-Alanine | β5i (LMP7) | 25.1 nih.gov | 24-fold selectivity over β5c nih.gov |

These findings underscore the importance of a strategic approach to analogue design, where the foundational immunoproteasome-targeting properties of the isooctanoic group are complemented by precise modifications at the P3 position to achieve high levels of selectivity for specific immunoproteasome subunits. The introduction of non-canonical amino acids, such as D-isomers, at the P3 position has proven to be a particularly effective strategy for differentiating between the closely related active sites of the immunoproteasome and the constitutive proteasome.

Molecular Mechanisms of Proteasome Inhibition

Interaction with the 20S Proteasome Core Particle

Dihydroeponemycin (B1663054) selectively targets the 20S proteasome, the proteolytic core of the 26S proteasome complex. nih.gov As an α,β-epoxyketone, it contains a dual electrophilic center that allows it to irreversibly bind to the active sites within the 20S particle. bohrium.comresearchgate.net This interaction is highly specific, distinguishing it from many other classes of protease inhibitors.

The inhibitory action of this compound is achieved through the formation of strong, irreversible covalent bonds with the catalytic subunits of the proteasome. nih.govresearchgate.net The key reaction occurs with the N-terminal threonine residue (Thr1), which serves as the primary catalytic nucleophile in the proteasome's active sites. bohrium.comnih.gov The importance of the inhibitor's epoxide group is critical; it provides the reactive site for covalent adduct formation. nih.gov Studies have shown that pretreatment of the 20S proteasome with lactacystin, another irreversible inhibitor that binds to the same catalytic threonine, prevents subsequent binding by a biotin-labeled version of this compound. nih.gov This finding suggests that both natural products target the same or a closely neighboring amino acid residue to form their respective adducts. nih.gov

A defining characteristic of this compound is its preferential binding to a specific subset of proteasome catalytic subunits, particularly those of the immunoproteasome. nih.gov The immunoproteasome is a specialized form of the proteasome induced by interferon-gamma (IFN-γ) and is highly expressed in cells of hematopoietic origin. nih.govnih.gov In this isoform, the standard catalytic subunits β1, β2, and β5 are replaced by LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively. nih.gov

This compound covalently modifies and binds preferentially to the IFN-γ-inducible subunits LMP2 and LMP7. nih.gov Affinity studies identified the major binding protein for this compound as LMP2, with LMP7 being a minor target. nih.gov This binding profile is distinct from that of the related natural product epoxomicin (B1671546), highlighting the subtle structural differences that govern inhibitor specificity. nih.gov

The 20S proteasome possesses three main types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH), also known as caspase-like activity. nih.gov this compound inhibits all three of these activities, but it does so at markedly different rates. nih.gov

The inhibition of the chymotrypsin-like and PGPH activities proceeds significantly faster than the inhibition of the trypsin-like activity—over ten times more rapidly. nih.gov This kinetic profile aligns with the inhibitor's subunit specificity, as the PGPH and chymotrypsin-like activities are primarily associated with the LMP2 and LMP7 subunits, respectively, which are the preferred binding targets of this compound. nih.gov The rate of proteasome inactivation is a measure of the inhibitor's efficiency and is given by the association rate constant (k_assoc). nih.gov

| Peptidolytic Activity | Associated Catalytic Subunit(s) | Relative Inhibition Rate by this compound |

|---|---|---|

| Chymotrypsin-like (CT-L) | β5 / LMP7 | High (>10-fold faster than Trypsin-like) |

| Post-Glutamyl Peptide Hydrolyzing (PGPH) / Caspase-like | β1 / LMP2 | High (>10-fold faster than Trypsin-like) |

| Trypsin-like (T-L) | β2 / MECL-1 | Low |

Adduct Formation Chemistry with Catalytic Threonine Residues

The irreversible nature of proteasome inhibition by this compound is rooted in the unique chemical adduct it forms with the catalytic N-terminal threonine residue of the active β-subunits. nih.gov

Theoretical studies and X-ray crystallography have confirmed that the reaction between this compound and the proteasome's catalytic threonine results in the formation of a stable, seven-membered ring structure known as a 1,4-oxazepano adduct. bohrium.comnih.gov The formation of this adduct involves two key chemical steps. The most favorable reaction pathway begins with the opening of the inhibitor's epoxide ring, followed by a second intramolecular reaction that closes the seven-membered ring, creating two covalent bonds with the threonine residue. bohrium.comnih.gov This stable heterocyclic structure effectively and permanently incapacitates the enzyme. nih.gov

The elucidation of the 1,4-oxazepano adduct for epoxyketone inhibitors corrected earlier hypotheses about their mechanism. Initially, based on the structure of the related inhibitor epoxomicin complexed with the yeast proteasome, it was postulated that these inhibitors form a six-membered morpholino ring with the catalytic threonine. nih.gov However, subsequent high-resolution crystallographic and computational studies on the human proteasome demonstrated that the more thermodynamically favorable product is the seven-membered 1,4-oxazepane (B1358080) ring. bohrium.comnih.gov This revised model, which applies to this compound, provides a more accurate understanding of the chemical basis for the potent and irreversible inhibition of the proteasome by this class of compounds. nih.gov

Mechanistic Basis for Irreversible and Competitive Inhibition

This compound functions as a potent, competitive, and irreversible inhibitor of the 20S proteasome. aacrjournals.org Its mechanism of action is rooted in the covalent modification of specific catalytic subunits within the proteasome complex. aacrjournals.orgnih.gov The chemical structure of this compound, specifically its α,β-epoxyketone moiety, is critical to its inhibitory activity. nih.govbohrium.comresearchgate.net

Research indicates that this epoxyketone structure possesses a dual electrophilic center. nih.govbohrium.com This feature facilitates an irreversible binding process at the active site of the proteasome, where it forms two stable covalent bonds with the vital N-terminal threonine residue of the β-subunits. nih.govresearchgate.net Theoretical studies using hybrid QM/MM potentials have elucidated the most probable reaction pathway. nih.govbohrium.com The analysis suggests that the inhibitory mechanism commences with the opening of the epoxide ring, which is the more favorable initial step, followed by a subsequent reaction that results in the formation of a stable seven-membered 1,4-oxazepane ring structure. nih.gov This final structure, confirmed by X-ray crystallography, represents the irreversible covalent adduct formed between this compound and the proteasome's active site. nih.govbohrium.com

This compound demonstrates selectivity in its binding, preferentially targeting the IFN-γ-inducible catalytic subunits LMP2 and LMP7. aacrjournals.orgnih.gov This targeted binding leads to differential rates of inhibition across the three major peptidolytic activities of the proteasome. aacrjournals.orgnih.gov The chymotrypsin-like and peptidylglutamyl peptide-hydrolyzing (PGPH) activities are inhibited at a significantly faster rate—over tenfold faster—than the trypsin-like activity. aacrjournals.org This observation aligns with the assignment of chymotrypsin-like and PGPH activities to the LMP7 and LMP2 subunits, respectively. aacrjournals.org

The covalent and irreversible nature of this inhibition means that the rate of proteasome inactivation is a key parameter for its efficacy. aacrjournals.org Enzymatic assays have been used to measure the association rate constant (k_association) for the different catalytic activities. aacrjournals.org

| Proteasomal Activity | Rate of Inactivation (kassociation in M-1s-1) |

|---|---|

| Chymotrypsin-like | 450 |

| PGPH | 1400 |

| Trypsin-like | 30 |

Structure Activity Relationship Sar Investigations

Correlation Between Structural Features and Proteasome Subunit Selectivity

The specificity of Dihydroeponemycin (B1663054) for certain proteasome subunits is not accidental but rather a direct consequence of its unique molecular architecture. Unlike broader inhibitors, its structure is tailored to interact preferentially with specific catalytic subunits, particularly those of the immunoproteasome.

A defining feature of this compound is its N-terminus, which is capped with an isooctanoic residue. This bulky, lipophilic group is a primary driver of its distinct subunit specificity. SAR studies involving chimeras of this compound and the related compound Epoxomicin (B1671546) have demonstrated that tripeptide epoxyketones possessing this N-terminal isooctanoic group consistently exhibit the subunit labeling pattern of this compound. nih.gov This pattern is characterized by predominant binding to the immunoproteasome subunit LMP2 (β1i) and, to a lesser extent, the constitutive subunit X (β5) and immunoproteasome subunit LMP7 (β5i). nih.gov This specificity indicates that the isooctanoic cap is instrumental in guiding the inhibitor towards the active site of LMP2.

Modification of the peptide structure, including the P1' position, has led to the development of analogs with further refined subunit selectivity. A notable example is UK-101, a potent and highly selective inhibitor of the immunoproteasome subunit LMP2 (β1i). medchemexpress.com UK-101 demonstrates a significant preference for LMP2, with an IC50 value of 104 nM. Its selectivity is pronounced when compared to its activity against the corresponding constitutive subunit β1c (IC50 = 15 µM) and the chymotrypsin-like subunit β5 (IC50 = 1 µM). medchemexpress.com This represents a 144-fold selectivity for LMP2 over β1c. medchemexpress.com The development of compounds like UK-101 underscores the principle that targeted modifications to the this compound scaffold can yield powerful molecular probes to dissect the function of individual proteasome subunits. medchemexpress.com

| Compound | Target Subunit | IC50 |

|---|---|---|

| UK-101 | LMP2 (β1i) | 104 nM |

| UK-101 | β1c | 15 µM |

| UK-101 | β5 | 1 µM |

Comparative SAR with Related Epoxyketone Peptides (e.g., Epoxomicin)

When compared with Epoxomicin, another natural α′,β′-epoxyketone, the structural drivers of this compound's selectivity become even more apparent. The primary differences lie in the peptide backbone length and the N-terminal capping group. nih.govnih.gov this compound is a tripeptide with an N-terminal isooctanoic group, whereas Epoxomicin is a tetrapeptide with a simpler N-terminal acetyl group. This distinction leads to markedly different binding profiles. While this compound favors the LMP2 subunit, Epoxomicin predominantly targets the chymotrypsin-like subunits LMP7 (β5i) and X (β5), as well as the immunoproteasome subunit MECL1 (β2i). researchgate.netnih.gov These differences highlight how the peptide portion of the molecule acts as a guiding system, directing the shared epoxyketone warhead to different catalytic subunits.

| Inhibitor | Peptide Length | N-Terminal Group | Primary Subunit Targets |

|---|---|---|---|

| This compound | Tripeptide | Isooctanoic acid | LMP2 (β1i), LMP7 (β5i), X (β5) |

| Epoxomicin | Tetrapeptide | Acetyl | LMP7 (β5i), X (β5), MECL1 (β2i) |

Systematic Evaluation of Peptide Backbone Modifications (e.g., Tripeptide vs. Tetrapeptide)

Systematic studies involving synthetic chimeras have confirmed that the length of the peptide backbone is a critical determinant of inhibitory potency, particularly against the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov Kinetic analysis has revealed that α′,β′-epoxyketone inhibitors with a tetrapeptide structure, like Epoxomicin, generally exhibit a 300- to 500-fold greater inhibitory potency for the CT-L activity compared to tripeptide inhibitors based on the this compound scaffold. nih.gov For instance, the optimized tetrapeptide analog YU101 inhibits the CT-L activity with a second-order rate constant (kassociation) of 310,000 M-1s-1, significantly higher than that of Epoxomicin (20,000 M-1s-1). nih.gov This suggests that while the tripeptide structure of this compound confers unique subunit selectivity towards LMP2, the extended tetrapeptide backbone allows for more extensive interactions within the active site of the chymotrypsin-like subunits, leading to a much higher rate of inhibition. nih.gov

Methodologies for Target Identification and Validation

Affinity Chromatography-Based Approaches

Affinity chromatography stands as a powerful technique for isolating biomolecules based on their specific binding affinity to an immobilized ligand. thermofisher.combio-rad.com In the context of dihydroeponemycin (B1663054) research, this method has been adapted by utilizing modified versions of the compound as probes to selectively capture interacting proteins from complex cellular mixtures.

Development and Application of Biotinylated this compound Probes

A key strategy in identifying this compound targets has been the synthesis and application of biotinylated this compound analogs. nih.gov The integration of a biotin (B1667282) tag allows for the high-affinity capture of proteins bound to this compound using matrices conjugated with streptavidin or avidin (B1170675). aacrjournals.orgnih.gov Research has demonstrated that biotinylated this compound forms covalent and specific adducts with intracellular proteins. aacrjournals.orgnih.gov The specificity of this interaction can be further confirmed by demonstrating that pre-treatment of cells with an excess of non-biotinylated this compound prevents the binding of the biotinylated probe to the target proteins. nih.gov This competitive binding indicates a saturable and specific interaction site.

Purification Strategies for this compound Binding Proteins from Cellular Lysates

The purification of proteins that bind to this compound from cellular lysates using affinity chromatography has been a pivotal step. Initial experimental attempts to purify this compound-protein adducts from cellular lysates under non-denaturing conditions using avidin-agarose were unsuccessful. aacrjournals.org This observation suggested that the biotin moiety of the this compound-biotin conjugate might be sterically hindered or concealed within a larger protein complex, rendering it inaccessible to avidin binding. aacrjournals.org

A successful purification strategy involved the denaturation of protein lysates with SDS following incubation with biotinylated this compound, followed by subsequent dilution. aacrjournals.org This denaturation step proved crucial in facilitating the efficient purification of the this compound binding proteins using an avidin-agarose affinity matrix. aacrjournals.org

A representative protocol for purifying this compound binding proteins from murine thymoma EL4 cells involved lysing the cells in a buffer supplemented with protease inhibitors. aacrjournals.org Following clarification of the lysate, biotinylated this compound was introduced and incubated with the protein mixture. aacrjournals.org The sample was then subjected to chromatography using a DE52 column, after which SDS was added, and the mixture was boiled to induce denaturation. aacrjournals.org The denatured and diluted eluant was subsequently loaded onto a streptavidin-agarose column for affinity capture of the biotinylated protein complexes. aacrjournals.org

Proteomic Techniques for Protein Identification

Subsequent to the purification of this compound binding proteins, advanced proteomic techniques are indispensable for determining their identities. These methods enable detailed characterization of the isolated protein species.

Peptide Sequencing of Internal Tryptic Peptides

Following separation of the purified proteins, typically by preparative denaturing gel electrophoresis, peptide sequencing of internal tryptic peptides is employed for protein identification. aacrjournals.org This process involves enzymatic digestion of the isolated proteins into smaller peptide fragments using an enzyme such as trypsin. The amino acid sequences of these resulting peptides are then determined, commonly through mass spectrometry. nih.gov By comparing the obtained peptide sequences against comprehensive protein databases, the identity of the original, intact proteins can be deduced.

In studies aimed at identifying the intracellular targets of this compound, peptide sequencing of internal tryptic peptides from purified fractions led to the identification of two key proteins: the major and minor this compound binding proteins were unequivocally identified as the proteasomal β catalytic subunits LMP2 and LMP7, respectively. aacrjournals.org

Two-Dimensional Gel Electrophoresis and Immunoblot Analysis for Confirmation

Two-dimensional gel electrophoresis (2D-PAGE) coupled with immunoblot analysis serves as a powerful method to confirm the identity of proteins that have been modified by biotinylated this compound. aacrjournals.org This technique separates proteins based on their isoelectric point in the first dimension and their molecular weight in the second dimension. Following electrophoretic separation, the proteins are transferred to a solid support membrane (immunoblotting), where they can be probed with antibodies specific to the suspected target proteins or with avidin conjugated to horseradish peroxidase (HRP) to visualize the biotinylated proteins. aacrjournals.org

Analysis of murine splenocyte lysates incubated with biotinylated this compound, followed by 2D-PAGE and transfer to a PVDF membrane, and subsequent detection with avidin-HRP, revealed distinct spots corresponding to proteins modified by this compound. aacrjournals.org Confirmation of the identity of these spots as proteasomal subunits LMP2 and LMP7 was achieved through subsequent immunoblot analysis using specific antisera directed against these proteins. aacrjournals.org

Enzymatic Assays for Validation of Target Inhibition

Beyond merely identifying proteins that physically interact with this compound, enzymatic assays are critical for functionally validating whether this interaction results in the modulation or inhibition of the target protein's enzymatic activity. databiotech.co.il Given the identification of proteasomal subunits as key targets, enzymatic assays focusing on proteasome activity have been particularly informative. aacrjournals.org

Enzymatic assays utilizing fluorogenic substrates and purified 20S proteasome have provided compelling evidence that this compound is a potent inhibitor of proteasome function. aacrjournals.org These assays allow for the assessment of the inhibitory effects of this compound on the distinct peptidolytic activities catalyzed by the proteasome, including the trypsin-like, chymotrypsin-like, and PGPH activities. aacrjournals.org

Data derived from enzymatic assays have shown that this compound effectively inhibits all three major catalytic activities of the proteasome, albeit with varying potency. aacrjournals.org Notably, the inhibition of the chymotrypsin-like and PGPH activities was observed to occur significantly faster, more than 10-fold, compared to the inhibition of the trypsin-like activity. aacrjournals.org These findings are consistent with the established roles of LMP7 and LMP2 proteasomal subunits in mediating the chymotrypsin-like and PGPH activities, respectively, thus validating these subunits as functional targets of this compound. aacrjournals.org

The differential inhibition rates of proteasomal activities by this compound are summarized in the following table:

| Proteasomal Activity | Relative Inhibition Rate |

| Trypsin-like | Slower |

| Chymotrypsin-like | >10-fold faster |

| PGPH | >10-fold faster |

These enzymatic validation studies provide crucial functional evidence supporting the identification of the proteasome, specifically the LMP2 and LMP7 subunits, as primary molecular targets of this compound, and offer detailed insights into the selective inhibition of its catalytic activities. aacrjournals.org

Comparative Analysis with Established Proteasome Inhibitors

Distinctions in Proteasome Subunit Binding Profile (Dihydroeponemycin vs. Epoxomicin)

While structurally related epoxyketone-containing natural products, This compound (B1663054) and epoxomicin (B1671546) exhibit differences in their proteasome subunit binding specificity. google.comnih.gov this compound has been shown to label the catalytic threonine residues of the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X. apexbt.comgoogle.com In contrast, epoxomicin covalently modifies the N-terminal catalytic threonine residues of both constitutive proteasome subunits (X and Z) and immunoproteasome subunits (LMP7 and MECL1). apexbt.comgoogle.commedchemexpress.comnih.govmedchemexpress.eu

Studies have indicated that the difference in specificity between this compound and epoxomicin may be attributed to structural features, such as a linear hydrocarbon residue at the N-terminus of this compound (specifically, an isooctanoic group). google.comnih.gov Despite these differences in binding profiles, both compounds are epoxyketone proteasome inhibitors shown to be highly specific for the 20S proteasome compared to other classes of inhibitors that may show non-target specificity. google.com

The distinct subunit binding patterns can be visualized through techniques like Western blot analysis using biotinylated probes of this compound and epoxomicin. google.comnih.gov These experiments demonstrate which specific proteasome subunits are targeted and covalently modified by each inhibitor. For instance, Western blots have shown that this compound competes away LMP7/X and LMP2 protein bands, while epoxomicin efficiently competes away Z, MECL1, LMP7, and X subunit bands. google.com

Differential Selectivity for Constitutive Proteasome vs. Immunoproteasome

The proteasome system exists in different forms, primarily the constitutive proteasome (cCP) and the immunoproteasome (iCP). encyclopedia.pubmdpi.com The immunoproteasome contains alternative catalytic subunits (LMP2, LMP7, and MECL-1) that replace the constitutive subunits (β1c, β5c, and β2c, respectively) in response to inflammatory signals like interferon-gamma (IFN-γ). nih.govencyclopedia.pub These differences in subunit composition lead to altered catalytic activity and substrate specificity, particularly in the generation of peptides for MHC class I antigen presentation. nih.govencyclopedia.pub

This compound has demonstrated a relatively higher specificity toward immunoproteasome subunits (LMP2 and LMP7) compared to epoxomicin. google.comnih.gov However, it is important to note that this compound also labels the constitutive proteasome subunit X. apexbt.comgoogle.com While some studies initially suggested a preferential labeling of immunoproteasome subunits by this compound, other research indicates that both epoxomicin and this compound may not have absolute specificity towards subunits of either the constitutive or immunoproteasomes. google.com

Despite this, this compound analogues have been developed with the aim of selectively targeting the immunoproteasome, particularly the LMP2 subunit. google.comuky.edu These analogues have shown selective binding to LMP2 and inactivation of its proteolytic activity with high specificity. google.comuky.edu This suggests that while the parent compound may have some overlap in targeting, modifications can enhance selectivity towards specific proteasome forms or subunits.

Comparison of Inhibition Mechanism and Specificity with Other Classes (e.g., Boronates like Bortezomib)

This compound belongs to the epoxyketone class of proteasome inhibitors. medchemexpress.eufrontiersin.org These inhibitors typically form a covalent bond with the N-terminal threonine residue in the active site of the catalytic β subunits of the proteasome, leading to irreversible inhibition. cancernetwork.comfrontiersin.org Specifically, epoxyketones like epoxomicin form a dual covalent morpholino adduct with the N-terminal threonine of the β5 subunit. cancernetwork.com

In contrast, bortezomib (B1684674), a well-established proteasome inhibitor, is a dipeptide boronic acid derivative. drugbank.comwikipedia.org Bortezomib inhibits the proteasome by reversibly binding to the catalytic site of the 20S core particle, specifically targeting the chymotrypsin-like activity attributed to the β5 subunit. cancernetwork.comdrugbank.compatsnap.comwikipedia.org The boron atom in bortezomib is proposed to bind the catalytic threonine residue, forming a tetrahedral borate (B1201080) adduct. wikipedia.orgmdpi.com This reversible binding mechanism is a key distinction from the irreversible inhibition characteristic of epoxyketones like this compound. cancernetwork.comeuropa.eu

Another difference lies in their subunit specificity profiles. Bortezomib primarily targets the chymotrypsin-like activity (β5 subunit) but also shows some activity against the caspase-like activity (β1 subunit), while having minimal affinity for the trypsin-like activity (β2 subunit). cancernetwork.comdrugbank.commdpi.com Some studies indicate that bortezomib has similar potencies in inhibiting the β1i, β5, and β5i subunits of both constitutive and immunoproteasomes, although with much higher IC50 values for β1, β2i, and β2. nih.gov In comparison, this compound's binding profile includes LMP2, LMP7, and X. apexbt.comgoogle.com

Data Table: Comparative Proteasome Subunit Binding

| Compound | Class | Binding Mechanism | Targeted Constitutive Subunits | Targeted Immunoproteasome Subunits |

| This compound | Epoxyketone | Irreversible | X | LMP2, LMP7 |

| Epoxomicin | Epoxyketone | Irreversible | X, Z | LMP7, MECL1 |

| Bortezomib | Boronate | Reversible | β5 (primarily), β1 (some) | β5i (primarily), β1i (some) |

Note: This table is based on reported binding profiles and may not represent all potential interactions or variations depending on the experimental system.

In Vitro Biological Activities and Cellular Responses

Modulation of Cellular Homeostasis Pathways

Dihydroeponemycin's interaction with the proteasome leads to significant alterations in cellular homeostasis, impacting critical pathways such as apoptosis and cellular morphology.

This compound-mediated proteasome inhibition has been shown to induce apoptosis in various cellular models aacrjournals.orgapexbt.comnih.govmedchemexpress.commedchemexpress.com. The inhibition of the proteasome can lead to the accumulation of proteins essential for cell cycle progression and other vital functions, ultimately triggering programmed cell death aacrjournals.orgnih.gov. Studies in bovine aortic endothelial cells (BAECs) demonstrated that This compound (B1663054) treatment resulted in DNA fragmentation, a hallmark of apoptosis aacrjournals.orgapexbt.com.

Treatment with this compound has been observed to induce dramatic morphological changes in cells, characterized by the adoption of an elongated, bipolar, and spindle-like shape aacrjournals.orgapexbt.comnih.govmedchemexpress.commedchemexpress.com. This distinct morphological alteration was noted in BAECs treated with this compound aacrjournals.org.

Investigation into the apoptotic effects of this compound has included DNA fragmentation studies. In BAECs, significant DNA fragmentation occurred after incubation with this compound over a 48-hour period aacrjournals.orgapexbt.com. Over 95% of cells showed DNA fragmentation within this timeframe aacrjournals.org. Similar results indicating DNA fragmentation were obtained in murine thymoma EL4 cells using TUNEL assays aacrjournals.org.

In Vitro Anti-Angiogenic Activity

This compound is recognized as an analogue of eponemycin (B144734), a natural product known for its anti-angiogenic properties aacrjournals.orgnih.govmedchemexpress.comuniv-rennes1.fr. While research often focuses on its proteasome inhibitory effects in the context of antitumor activity, its relationship to the anti-angiogenic compound eponemycin suggests potential in vitro anti-angiogenic activity aacrjournals.orgnih.govmedchemexpress.comuniv-rennes1.frresearchgate.net.

Cytotoxicity and Antiproliferative Studies in Various Cell Lines

This compound has demonstrated cytotoxicity and antiproliferative effects across a range of cell lines, including those derived from gliomas, murine thymomas, multiple myeloma, lymphomas, colorectal carcinoma, melanoma, and solid tumors aacrjournals.orgapexbt.comnih.govfrontiersin.orgresearchgate.netnih.govrsc.orgcaymanchem.com.

In glioma cell lines HOG and T98G, this compound exhibited high cytotoxicity with GI50 values of 1.6 ng/mL and 1.7 ng/mL, respectively frontiersin.orgresearchgate.netresearchgate.net. Against EL4 lymphoma cells, this compound has been reported to have an antiproliferative IC50 of 100 nM apexbt.com and an IC50 of 260 ± 50 nM nih.gov. Cytotoxicity has also been observed in multiple myeloma cell lines (U266, MM.1S, FR4, U-937), Raji B-cell lymphoma, colorectal carcinoma (HCT-116), melanoma (B16-F10), and Moser solid tumor cells, with IC50 values ranging from 2-44 nM in some cases nih.govnih.govrsc.orgcaymanchem.com.

Here is a summary of cytotoxicity data for selected cell lines:

| Cell Line | Assay Type | Metric (IC₅₀ or GI₅₀) | Value | Source |

| HOG (Glioma) | SRB | GI₅₀ | 1.6 ng/mL | frontiersin.orgresearchgate.netresearchgate.net |

| T98G (Glioma) | SRB | GI₅₀ | 1.7 ng/mL | frontiersin.orgresearchgate.netresearchgate.net |

| EL4 (Murine Thymoma/Lymphoma) | Antiproliferative | IC₅₀ | 100 nM | apexbt.com |

| EL4 (Murine Lymphoma) | CellTiter-Glo | IC₅₀ | 260 ± 50 nM | nih.gov |

| B16-F10 (Melanoma) | Cell growth | IC₅₀ | 2-44 nM range | caymanchem.com |

| HCT116 (Colorectal Carcinoma) | Cell growth | IC₅₀ | 2-44 nM range | caymanchem.com |

| Moser (Solid Tumor) | Cell growth | IC₅₀ | 2-44 nM range | caymanchem.com |

| P388 (Leukemia) | Cell growth | IC₅₀ | 2-44 nM range | caymanchem.com |

| K562 (Leukemia) | Cell growth | IC₅₀ | 2-44 nM range | caymanchem.com |

| U266 (Multiple Myeloma) | Cytotoxicity | Potency within ~1 log of parent epoxyketone | - | nih.gov |

| Raji B-cell lymphoma | Cytotoxicity | Potency within ~1 log of parent epoxyketone | - | nih.gov |

| MM.1S (Multiple Myeloma) | Cytotoxicity | IC₅₀ ~35 μM | ~35 μM | nih.gov |

| FR4 (Multiple Myeloma) | Cytotoxicity | IC₅₀ ~35 μM | ~35 μM | nih.gov |

| U-937 (Histiocytic Lymphoma) | Cytotoxicity | IC₅₀ 13 μM | 13 μM | nih.gov |

Investigation of Anti-Parasitic Activity

Research has explored the potential of this compound and related compounds for anti-parasitic activity, particularly against Plasmodium falciparum and Plasmodium berghei, the causative agents of malaria researchgate.netmdpi.comsysrevpharm.orgalliedacademies.orgresearchgate.net. Studies suggest that this compound may exert its anti-parasitic effects by targeting the ubiquitin-proteasome system (UPS) of the parasite researchgate.netmdpi.comsysrevpharm.org. In silico studies have indicated that this compound may be potent against Plasmodium E2 and E3 enzymes with binding affinities of -3.8 and -4.1, respectively mdpi.com. Furthermore, metabolite extracts from Streptomyces hygroscopicus, which contain this compound, have shown the ability to suppress the growth of P. falciparum in vitro and P. berghei in vivo researchgate.netsysrevpharm.orgalliedacademies.org. This anti-parasitic effect might be related to the inhibition of mitochondrial enzymes in Plasmodium, such as PfMQO sysrevpharm.org. Treatment with S. hygroscopicus extract containing this compound has been observed to cause morphological changes and damage to P. berghei, potentially through UPS inhibition, as evidenced by increased accumulation of ubiquitinated protein in the parasite researchgate.netalliedacademies.org.

Inhibition of Plasmodium Ubiquitin-Proteasome System

Previous studies have indicated that eponemycin analogs can significantly inhibit the UPS of Plasmodiumin vivo. researchgate.netresearchgate.net this compound, as a synthetic derivative, has been studied for its potency as a Plasmodium falciparum UPS inhibitor. researchgate.net The UPS in Plasmodium involves a cascade of enzymes, including E1 activating, E2 conjugating, and E3 ligating enzymes, which work together to ubiquitinate target proteins for degradation by the proteasome. researchgate.netfrontiersin.org Inhibition of the proteasome, a key component of the UPS, can lead to the accumulation of polyubiquitinated proteins and parasite killing. frontiersin.org

In Silico Binding Studies with Plasmodium falciparum E2 and E3 Enzymes

In silico studies have been conducted to evaluate the binding affinity of this compound to Plasmodium falciparum E2 and E3 enzymes, which are critical components of the ubiquitination machinery within the UPS. researchgate.netresearchgate.net These studies predicted that this compound exhibits binding affinity towards both E2 and E3 enzymes. researchgate.netresearchgate.net

The binding affinity scores obtained from molecular docking studies indicate the predicted strength of interaction between the compound and the target protein. A more negative affinity binding value generally suggests easier binding of the compound to the target protein. researchgate.net

Based on in silico studies, this compound demonstrated the ability to bind to Plasmodium falciparum E2 and E3 with affinity scores of -3.8 and -4.1, respectively. researchgate.netresearchgate.net This suggests a potential inhibitory effect on the Plasmodium falciparum UPS by interfering with the function of these enzymes. researchgate.net

| Enzyme | Predicted Binding Affinity Score (kcal/mol) |

| Pf E2 | -3.8 researchgate.netresearchgate.net |

| Pf E3 | -4.1 researchgate.netresearchgate.net |

These in silico findings support the potential of this compound as an antimalarial agent through the inhibition of the Plasmodium falciparum UPS. researchgate.net

Other Reported Biological Activities (e.g., Antiviral Potential against HBV and HIV)

Beyond its effects on the Plasmodium UPS, this compound has been reported to possess other biological activities, including potential antiviral effects. biosynth.comcymitquimica.com Studies have indicated that this compound may have significant inhibitory effects on the replication of Hepatitis B virus (HBV) and also on Human Immunodeficiency Virus (HIV). biosynth.comcymitquimica.com While the primary mechanism for these antiviral effects is not detailed in the provided context, these findings suggest a broader spectrum of biological activity for this compound beyond its known proteasome inhibition in other contexts, such as its previously reported antitumor effects through targeting the 20S proteasome. apexbt.comnih.govmedchemexpress.com

Advanced Research Applications and Future Directions

Dihydroeponemycin (B1663054) as a Chemical Probe for Dissecting Proteasome Function

This compound serves as a significant chemical probe for investigating the intricacies of proteasome function. It is an active derivative of eponemycin (B144734), an antitumor antibiotic isolated from Streptomyces hygroscopicus. sigmaaldrich.com Unlike some other proteasome inhibitors, this compound exhibits a differential subunit binding specificity. nih.govapexbt.com It labels the catalytic threonine residues of the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X. nih.govapexbt.com This is in contrast to epoxomicin (B1671546), another epoxyketone-containing natural product, which covalently modifies the N-terminal catalytic threonine residues of constitutive proteasome subunits (X and Z) and immunoproteasome subunits (LMP7 and MECL1) to a similar extent. nih.gov

The relatively higher specificity of this compound towards immunoproteasome subunits, particularly LMP2 and LMP7, is attributed to its linear hydrocarbon residue at the N-terminus, specifically the isooctanoic group. nih.gov This differential binding profile allows researchers to use this compound to selectively target and inhibit specific proteasome subunits, thereby helping to elucidate the distinct roles of these subunits in various cellular processes. Studies have shown that this compound inhibits the three major peptidolytic activities of the proteasome (trypsin-like, chymotrypsin-like, and PGPH activity) at different rates, with inhibition of chymotrypsin-like and PGPH activities proceeding significantly faster than trypsin-like activity. aacrjournals.org These findings align with the assignment of PGPH and chymotrypsin-like activities to the LMP2 and LMP7 catalytic β subunits of the immunoproteasome, respectively. aacrjournals.org

By selectively inhibiting certain subunits, this compound helps researchers understand their specific contributions to protein degradation, antigen processing, and other proteasome-dependent pathways. This is particularly valuable given that the exact roles of immunoproteasome catalytic subunits in pathogenesis are still not fully understood, and there is a need for appropriate molecular probes to selectively modulate these subunits. nih.gov

Development of Next-Generation Immunoproteasome-Specific Inhibitors

The distinct binding profile of this compound has provided a foundation for the development of next-generation inhibitors specifically targeting the immunoproteasome. nih.govgoogle.com The immunoproteasome, which is induced under inflammatory conditions and constitutively expressed in immune cells, plays a crucial role in shaping the antigenic repertoire presented on MHC class I molecules. biocrick.com It has also been implicated in various disease states, including hematological cancers, autoimmune diseases, and neurodegenerative disorders. nih.govgoogle.comacs.org

While broad-spectrum proteasome inhibitors like bortezomib (B1684674) have shown efficacy in treating certain cancers, their clinical use can be limited by drug-related toxicities, partly due to the inhibition of constitutive proteasomes in non-target cells. nih.govgoogle.com This has driven the interest in developing inhibitors that selectively target the immunoproteasome, potentially offering a better therapeutic window and reduced side effects.

This compound's preferential labeling of LMP2 and LMP7 has made it a lead compound for designing more selective immunoproteasome inhibitors. nih.gov Researchers have synthesized P1'-modified this compound analogues, demonstrating that modifications at this position can lead to compounds that selectively bind to and inactivate the LMP2 subunit with high specificity in living cells. nih.govgoogle.com For instance, UK-101, a structural derivative of this compound, has been reported as a β1i-selective inhibitor, although its selectivity profile is considered modest and resembles that of this compound. mdpi.com

The development of immunoproteasome-specific inhibitors based on the this compound scaffold provides valuable chemical genetic tools for exploring the functions of individual immunoproteasome subunits and their potential as therapeutic targets. nih.gov These efforts are crucial for validating the role of immunoproteasomes in various diseases and determining their potential as targets for pharmaceutical intervention. nih.govgoogle.com

Exploration of Non-Peptidic this compound-Inspired Proteasome Inhibitors

While this compound is a linear peptide containing an α',β'-epoxyketone pharmacophore, research is also exploring the development of non-peptidic proteasome inhibitors inspired by its mechanism of action and structural features. chem960.comresearchgate.net Non-peptidic inhibitors can sometimes offer advantages such as improved pharmacokinetic properties, oral bioavailability, and reduced susceptibility to proteolytic degradation compared to peptide-based compounds.

The epoxyketone moiety is a key reactive group in this compound responsible for its irreversible binding to the catalytic threonine residues of proteasome subunits. nih.govresearchgate.net This mechanism involves the formation of covalent bonds with the N-terminal threonine residue. nih.gov Understanding the structural requirements for this interaction and the role of other parts of the molecule, such as the isooctanoic group contributing to immunoproteasome specificity, can inform the design of non-peptidic mimics. nih.gov

Although the search results specifically mention non-peptidic inhibitors in a broader context of proteasome inhibition researchgate.net, the principle of using the knowledge gained from studying compounds like this compound to design structurally distinct inhibitors is a common strategy in medicinal chemistry. The goal is to retain the desired inhibitory activity and selectivity while improving other properties through a non-peptidic scaffold. The development of non-peptidic inhibitors inspired by epoxyketone natural products like epoxomicin and eponemycin (and its derivative this compound) is an active area of research aiming to create novel therapeutic agents with potentially improved profiles. researchgate.netnih.gov

Integration into Reactivity-Guided Natural Product Discovery Programs

This compound's nature as an electrophilic natural product with a defined mechanism of action makes it relevant for integration into reactivity-guided natural product discovery programs. dntb.gov.uanih.govresearchgate.net Reactivity-guided approaches are emerging strategies aimed at discovering novel natural products by focusing on specific chemical functionalities or reactivities rather than solely relying on traditional bioactivity-based screening, which can suffer from the rediscovery of known compounds. nih.govnih.gov

Electrophilic natural products, which covalently modify their cellular targets, are a therapeutically relevant class of compounds. nih.govresearchgate.net this compound, with its epoxyketone group, falls into this category. nih.govresearchgate.net Reactivity-guided discovery methods often employ chemical probes that selectively react with specific functional groups present in natural product extracts. nih.govresearchgate.netnih.gov For example, thiophenol probes have been shown to preferentially label epoxide-based electrophilic natural products like eponemycin and epoxomicin. nih.govresearchgate.net

By using probes that target the epoxyketone or other reactive functionalities present in compounds like this compound, researchers can potentially identify new natural products with similar or modulated bioactivity from complex biological mixtures. nih.govresearchgate.net This approach can help in the targeted isolation and identification of novel proteasome inhibitors or compounds acting via similar covalent modification mechanisms, bypassing the limitations of traditional screening methods. nih.govnih.gov Integrating the knowledge of this compound's reactivity and target interaction into such programs can streamline the discovery of new lead compounds from natural sources.

Theoretical and Computational Studies of this compound-Proteasome Interactions

Theoretical and computational studies play a crucial role in understanding the precise molecular interactions between this compound and the proteasome, providing insights that complement experimental findings and guide the design of new inhibitors. acs.orgnih.govacs.org These studies often employ techniques such as molecular dynamics simulations and hybrid quantum mechanical/molecular mechanical (QM/MM) calculations to model the binding process and the subsequent covalent modification of the proteasome's catalytic subunits. nih.govresearchgate.net

Research has focused on the inhibition mechanism of the proteasome 20S, particularly on the β5-subunit, by this compound. nih.govresearchgate.net Computational studies have explored the presence of a dual electrophilic center in this compound's α,β-epoxyketone, which allows for irreversible binding through the formation of two strong covalent bonds with the N-terminal threonine residue of the catalytic subunits. nih.govresearchgate.net

Free energy surfaces generated through QM/MM potentials have helped to delineate the possible reaction pathways. nih.govresearchgate.net These studies indicate that the most favorable mechanism involves the epoxide-ring opening followed by the formation of a seven-membered 1,4-oxazepane (B1358080) product, a result consistent with experimental X-ray crystallography data. nih.gov Calculations of kinetic isotope effects have also been used to further verify the proposed reaction mechanisms. nih.gov

Computational analyses of the interactions between this compound and residues within the proteasome's active site, including the S1 and S2 pockets, provide detailed information about the recognition mechanism at the atomic level. acs.org This understanding of how this compound binds and reacts with specific residues is invaluable for the rational design of more potent and selective proteasome inhibitors with tailored properties. acs.org Theoretical studies contribute significantly to the fundamental understanding of this compound's activity and its potential for inspiring the design of improved therapeutic agents.

Q & A

Q. What are the primary molecular targets of Dihydroeponemycin in proteasome inhibition, and how do these influence experimental design in oncology research?

this compound selectively targets the IFN-γ-induced catalytic subunits LMP2 (β1i) and LMP7 (β5i) of the 20S proteasome, covalently modifying their active sites . This specificity necessitates careful selection of cell lines expressing these subunits (e.g., immune-activated or cancer models) and controls for off-target effects. Researchers should validate proteasome inhibition using activity-based probes (e.g., fluorogenic substrates like Suc-LLVY-AMC) and confirm subunit engagement via immunoblotting or mass spectrometry .

Q. Which in vitro assays are most reliable for assessing this compound’s efficacy in inducing apoptosis, and what are their methodological limitations?

The compound’s apoptotic effects are commonly evaluated via DNA fragmentation assays (e.g., TUNEL staining) and caspase-3/7 activation in endothelial or cancer cell lines . However, limitations include:

- Context-dependent variability : Apoptosis markers may differ between cell types (e.g., bovine aortic endothelial cells vs. leukemia models).

- Concentration thresholds : Efficacy at 4 μM in bovine cells may not translate to other systems without dose-response validation.

- Temporal dynamics : Time-course experiments (24–72 hours) are critical to distinguish early proteasome inhibition from downstream apoptosis .

Q. How should researchers select appropriate model systems to study this compound’s anti-angiogenic effects?

Preclinical models like Matrigel tube formation assays (for endothelial cells) or chick chorioallantoic membrane (CAM) assays are standard . Key considerations:

- Use cell lines with high proteasome activity (e.g., HUVECs) to maximize sensitivity.

- Include controls for non-specific cytotoxicity (e.g., lactate dehydrogenase assays).

- Validate angiogenic markers (VEGF, HIF-1α) via qPCR or ELISA to link proteasome inhibition to phenotypic outcomes .

Advanced Research Questions

Q. How can computational models resolve ambiguities in this compound’s reaction pathway with proteasome subunits?

Quantum mechanics/molecular mechanics (QM/MM) simulations, as shown in Figure 3.15 , map the energetics of the epoxide ring-opening mechanism. Key steps:

- Model the Thr1Oγ nucleophilic attack on the epoxide carbon.

- Compare transition states for 6- vs. 7-membered ring formation to determine kinetic favorability .

- Incorporate solvent effects and hydrogen-bonding networks (e.g., water molecules near the active site) to refine binding affinity predictions .

Q. What strategies address contradictory data on this compound’s subunit specificity across studies?

Discrepancies may arise from:

- Assay conditions : Differences in buffer pH or ATP concentrations alter proteasome conformation and inhibitor accessibility.

- Subunit expression : Cancer cells with upregulated immunoproteasomes (e.g., multiple myeloma) may show stronger LMP7 binding . Mitigation strategies:

- Use isoform-specific inhibitors (e.g., ONX-0914 for LMP7) as competitive controls.

- Perform activity-based protein profiling (ABPP) to quantify subunit engagement in intact cells .

Q. How do researchers reconcile in vitro potency (e.g., IC50) with in vivo pharmacokinetic challenges for this compound?

While in vitro IC50 values (e.g., ~100 nM in proteasome inhibition assays ) guide dosing, in vivo translation requires:

- Stability testing : Evaluate plasma half-life and metabolic clearance (e.g., cytochrome P450 assays).

- Tissue penetration : Use radiolabeled this compound in biodistribution studies.

- Biomarker validation : Monitor blood proteasome activity or ubiquitinated protein accumulation as pharmacodynamic markers .

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?

- Hierarchical modeling : Accounts for nested variability (e.g., cell-line-specific responses within a tumor type).

- Bayesian dose-response curves : Incorporates prior data on proteasome inhibitors to refine EC50 estimates.

- Sensitivity analysis : Identifies outliers in high-throughput screens (e.g., anomalous apoptosis in resistant clones) .

Methodological Best Practices

- Data Validation : Cross-verify proteasome inhibition using orthogonal methods (e.g., activity assays + subunit-specific immunoprecipitation) .

- Computational Reproducibility : Share QM/MM input files and force-field parameters to enable replication of reaction pathway analyses .

- Ethical Preclinical Design : Adhere to ARRIVE guidelines for animal studies, including power analysis and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.